N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride is a chemical compound with the molecular formula C15H25ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethoxy group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride typically involves the reaction of 4-ethoxybenzoic acid with N-(2-(diethylamino)ethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antiarrhythmic agent due to its structural similarity to procainamide.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to interact with ion channels and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as contraction and conduction in cardiac tissues .
Comparison with Similar Compounds
Similar Compounds
Procainamide: Shares structural similarities but differs in the presence of an ethoxy group instead of an amino group.
Lidocaine: Another antiarrhythmic agent with a different structural framework.
Benzocaine: A local anesthetic with a similar benzamide moiety but lacks the diethylamino group.
Uniqueness
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
81029-00-7 |
---|---|
Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
InChI Key |
DBBNMTPWROZAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.